molecular formula C10H6BrF2NO B1447209 6-Bromo-4-(difluoromethoxy)quinoline CAS No. 1432754-13-6

6-Bromo-4-(difluoromethoxy)quinoline

Cat. No.: B1447209
CAS No.: 1432754-13-6
M. Wt: 274.06 g/mol
InChI Key: VNCDLPRFVBATOQ-UHFFFAOYSA-N
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Description

6-Bromo-4-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol . It is a quinoline derivative characterized by the presence of a bromine atom at the 6th position and a difluoromethoxy group at the 4th position on the quinoline ring.

Properties

IUPAC Name

6-bromo-4-(difluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-6-1-2-8-7(5-6)9(3-4-14-8)15-10(12)13/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCDLPRFVBATOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethoxy)quinoline typically involves the bromination of 4-(difluoromethoxy)quinoline. One common method includes the reaction of 4-(difluoromethoxy)quinoline with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thiol derivatives of quinoline.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-4-(difluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(difluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

  • 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
  • 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
  • 8-(Bromomethyl)quinoline

Uniqueness: 6-Bromo-4-(difluoromethoxy)quinoline is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features make it a valuable scaffold in drug design and material science .

Biological Activity

Overview

6-Bromo-4-(difluoromethoxy)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential applications in medicine.

  • Chemical Formula : C10H7BrF2N
  • CAS Number : 1432754-13-6
  • Molecular Weight : 266.07 g/mol

The compound features a quinoline ring system substituted with a bromine atom and a difluoromethoxy group, which may influence its biological properties through interactions with various molecular targets.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown its efficacy against various bacterial strains and fungi. For example, it has been evaluated against Candida albicans, a common fungal pathogen, where it demonstrated notable inhibitory effects (MIC values ranging from 0.4 to 1.6 µg/mL) compared to standard antifungal agents like fluconazole .

SampleMIC (µg/mL)
BQ-010.8
BQ-0212.5
BQ-030.8
BQ-041.6
BQ-050.8
BQ-060.4
BQ-070.4
BQ-080.4

The compound's activity is attributed to its ability to disrupt cellular processes in microbial pathogens, potentially through interference with enzyme functions or membrane integrity .

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly as an inhibitor of the EZH2 enzyme, which is implicated in various cancers such as breast and prostate cancer . The inhibition of EZH2 can lead to the reactivation of tumor suppressor genes and enhanced immune response against tumors.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Disruption of Cellular Processes : The compound's electrophilic nature allows it to interact with nucleophilic sites on biomolecules, potentially leading to the inhibition of critical metabolic pathways.
  • Antioxidant Activity : Some studies suggest that derivatives of quinoline compounds can exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Study on Antifungal Properties

A significant study evaluated the antifungal activity of various analogues of quinoline derivatives, including this compound. The study highlighted its superior activity against C. albicans compared to traditional antifungal treatments, suggesting further exploration for therapeutic applications in immunocompromised patients .

EZH2 Inhibition Research

Another pivotal study focused on the role of EZH2 inhibitors in cancer therapy. It was found that compounds similar to this compound could effectively reduce tumor growth in preclinical models by reactivating suppressed genes responsible for tumor suppression . This positions the compound as a promising candidate for drug development targeting EZH2-related malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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